molecular formula C13H18BrCl2NO B1374575 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-90-7

2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374575
CAS No.: 1219982-90-7
M. Wt: 355.1 g/mol
InChI Key: MVTFWCLNGFNXDM-UHFFFAOYSA-N
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Description

2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18BrCl2NO. It is characterized by the presence of a piperidine ring attached to a phenoxyethyl group, which is further substituted with bromine and chlorine atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-bromo-4-chlorophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the phenoxyethyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used.

Major Products Formed

The major products formed from these reactions include various substituted phenols, piperidine derivatives, and other halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated phenols and piperidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of halogen atoms on the phenoxyethyl group can enhance its binding affinity and specificity for certain targets, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]morpholine hydrochloride
  • 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]pyrrolidine hydrochloride
  • 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane hydrochloride

Uniqueness

2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its piperidine ring also contributes to its unique pharmacological profile, distinguishing it from other similar compounds with different ring structures.

Properties

IUPAC Name

2-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.ClH/c14-12-9-10(15)4-5-13(12)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTFWCLNGFNXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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